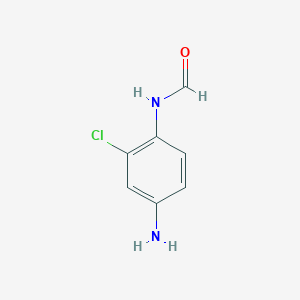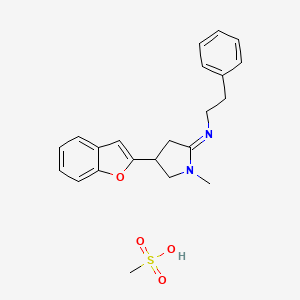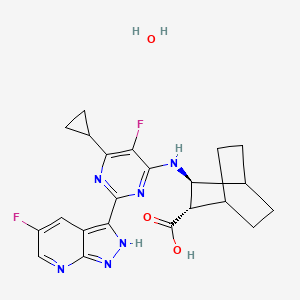
9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido-benzoxazepine core, which is a fused ring system combining pyridine and benzoxazepine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyridine ring can be constructed through cyclization reactions.
Formation of the Benzoxazepine Ring: The benzoxazepine ring can be formed by reacting the pyridine intermediate with appropriate reagents under specific conditions, such as heating with a dehydrating agent.
Fluorination and Methylation: The final steps involve introducing the fluorine and methyl groups at the desired positions using selective fluorination and methylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a pharmaceutical agent for treating diseases.
Industry: Potential use in materials science or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
9-Fluoro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the methyl group, which may influence its chemical properties and interactions.
6-Methyl-benzoxazepin-5(6H)-one: Lacks the pyridine ring, which may alter its overall structure and function.
Uniqueness
The presence of both fluorine and methyl groups in 9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one may confer unique chemical and biological properties, such as increased stability, reactivity, or specificity for certain molecular targets.
Conclusion
This compound is a complex heterocyclic compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Propriétés
Numéro CAS |
140413-12-3 |
|---|---|
Formule moléculaire |
C13H9FN2O2 |
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
9-fluoro-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C13H9FN2O2/c1-16-10-5-4-8(14)7-11(10)18-12-9(13(16)17)3-2-6-15-12/h2-7H,1H3 |
Clé InChI |
MOHYLQTWQIHBTI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)F)OC3=C(C1=O)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
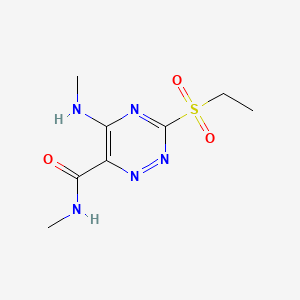
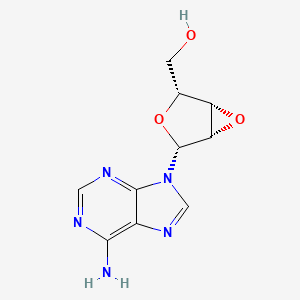
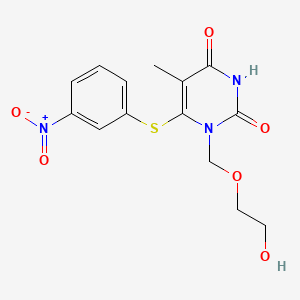
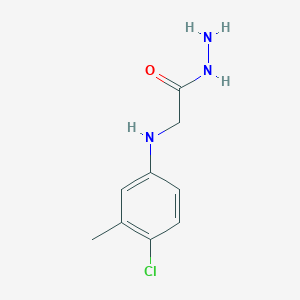




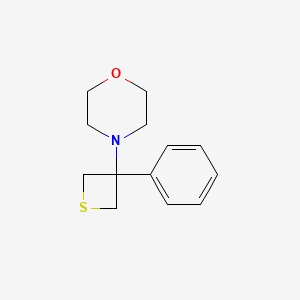
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
